PD-1/PD-L1-IN-36 -

PD-1/PD-L1-IN-36

Catalog Number: EVT-10953854
CAS Number:
Molecular Formula: C26H25Br2NO3
Molecular Weight: 559.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1/PD-L1-IN-36 is a compound that targets the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a critical role in immune regulation, particularly in the context of cancer immunotherapy. The PD-1/PD-L1 pathway is known to inhibit T-cell activation and proliferation, which can allow tumors to evade the immune system. By blocking this interaction, PD-1/PD-L1 inhibitors can enhance anti-tumor immunity.

Source and Classification

PD-1/PD-L1-IN-36 falls under the classification of immune checkpoint inhibitors. These compounds are designed to interfere with the inhibitory signals that prevent T-cells from attacking cancer cells. The development of PD-1/PD-L1 inhibitors has been a significant advancement in cancer treatment, with several such agents already approved for clinical use, including pembrolizumab and nivolumab.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1/PD-L1-IN-36 can involve various methodologies, including solid-phase peptide synthesis (SPPS) and other chemical synthesis techniques. The compound is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids, which allows for the stepwise addition of amino acids to form peptides.

In one approach, a peptide with high affinity for PD-1 was designed using computational methods. The synthesis involved conjugating a fluorescent marker to facilitate tracking and analysis of the peptide's interactions with PD-1. The purity and molecular weight of the synthesized compound were evaluated using high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring that the final product met the required specifications for further biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1/PD-L1-IN-36 is characterized by specific amino acid sequences that facilitate its binding to PD-1. The structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional arrangement of atoms within the molecule.

Key residues involved in the interaction between PD-1 and PD-L1 include Asn68, Gln75, Thr76, Lys78, Ile126, and Glu136 in PD-1, which form crucial contacts with corresponding residues in PD-L1 . Understanding these interactions at a molecular level is essential for optimizing the design of inhibitors like PD-1/PD-L1-IN-36.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions associated with PD-1/PD-L1-IN-36 primarily involve its binding interactions with PD-1 and PD-L1. Upon administration, the compound binds to PD-1, preventing its interaction with PD-L1 on tumor cells. This blockade leads to enhanced T-cell activation and proliferation.

In vitro studies have shown that the binding affinity of such inhibitors can be quantified using techniques like microscale thermophoresis (MST), which measures changes in fluorescence as a function of binding interactions. For instance, a dissociation constant (Kd) value of approximately 17.8 nM has been reported for certain peptides designed to interact with PD-1 .

Mechanism of Action

Process and Data

The mechanism of action for PD-1/PD-L1-IN-36 involves competitive inhibition of the PD-1/PD-L1 interaction. When PD-1 is engaged by its ligand, it transmits inhibitory signals that suppress T-cell activity. By blocking this interaction, PD-1/PD-L1-IN-36 allows T-cells to remain active and capable of attacking tumor cells.

Upon binding to PD-1, the compound induces conformational changes that prevent downstream signaling pathways from being activated. This disruption leads to increased cytokine production and enhanced cytotoxic activity against cancer cells . The detailed understanding of this mechanism has been supported by various computational studies that elucidate key interactions at the molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1/PD-L1-IN-36 include its solubility in various solvents, stability under physiological conditions, and its ability to penetrate biological membranes. The chemical properties encompass its reactivity profile, including how it interacts with other biomolecules.

Typically, compounds in this class are designed to be stable at physiological pH but may undergo hydrolysis or other reactions under certain conditions. Detailed analyses often include assessments of melting point, boiling point, solubility parameters, and stability data under different environmental conditions.

Applications

Scientific Uses

PD-1/PD-L1-IN-36 is primarily utilized in cancer immunotherapy research. Its application extends to:

  • Preclinical Studies: Evaluating its efficacy in enhancing T-cell responses against various cancers.
  • Clinical Trials: Testing safety and efficacy profiles in human subjects.
  • Biomarker Development: Assessing PD-L1 expression levels in tumors as predictive markers for response to therapy.

Moreover, ongoing research aims to explore combination therapies involving PD-1/PD-L1 inhibitors with other treatment modalities like chemotherapy or targeted therapies to improve clinical outcomes .

Introduction to Programmed Cell Death Protein 1/Programmed Cell Death Ligand 1 Immune Checkpoint Axis

The Programmed Cell Death Protein 1 (PD-1)/Programmed Cell Death Ligand 1 (PD-L1) signaling pathway represents a critical immune checkpoint mechanism that modulates T cell activation and tolerance. PD-1, a transmembrane receptor expressed on activated T cells, B cells, and myeloid cells, engages with its ligand PD-L1 (expressed on antigen-presenting cells and various tissue cells) to transmit inhibitory signals. This interaction regulates immune responses by limiting T cell effector functions in peripheral tissues, thereby preventing autoimmunity and excessive inflammation during pathogen clearance [5] [7] [8].

Role in Tumor Immune Evasion Mechanisms

Tumors exploit the PD-1/PD-L1 axis to evade immune destruction through multiple mechanisms:

  • T Cell Exhaustion: Chronic PD-L1 expression in the tumor microenvironment binds PD-1 on tumor-infiltrating lymphocytes, inducing a state of functional exhaustion characterized by reduced proliferation, cytokine production (e.g., Interleukin-2, Interferon-γ), and cytotoxic activity [1] [5].
  • Immune Suppression: PD-L1 engagement enhances regulatory T cell function and promotes myeloid-derived suppressor cell activity, creating an immunosuppressive milieu [4] [7].
  • T Cell Anergy and Apoptosis: Sustained PD-1 signaling inhibits T cell receptor-mediated activation pathways and induces apoptosis of antigen-specific T cells, while sparing regulatory T cells [1] [5].
  • Epithelial-Mesenchymal Transition: PD-L1 expression in cancer cells activates intracellular proliferative and survival pathways, promoting metastasis [1] [7].

Table 1: Key Immune Evasion Mechanisms Enabled by PD-1/PD-L1 Signaling

MechanismBiological ConsequenceImpact on Anti-Tumor Immunity
T Cell ExhaustionReduced cytokine secretion and proliferationDiminished cytotoxic T lymphocyte activity
Enhanced Treg FunctionIncreased immunosuppressive cytokine productionSuppressed effector T cell responses
Inhibition of TCR SignalingImpaired ZAP70 and CD28 phosphorylationCompromised T cell activation
Metabolic ReprogrammingReduced glycolysis in T cellsImpaired T cell effector function

Physiological Functions in Immune Homeostasis

Under non-pathological conditions, the PD-1/PD-L1 axis maintains immune homeostasis through:

  • Peripheral Tolerance: Preventing autoreactive T cell responses by inducing anergy or apoptosis of self-reactive lymphocytes in peripheral tissues [7] [8].
  • Resolution of Inflammation: Limiting tissue damage during infections by suppressing T cell activity after pathogen clearance [5] [7].
  • Maintenance of Immune Privilege: Protecting tissues such as the placenta (via PD-L1 expression on trophoblasts) and eyes from immune attack [7].
  • Neuronal and Metabolic Regulation: PD-1/PD-L1 signaling in hippocampal neurons modulates synaptic plasticity and cognitive function, while regulating T cell metabolism via the PI3K/Akt pathway [7] [8].

Rationale for Small-Molecule Inhibitor Development

While monoclonal antibodies against PD-1/PD-L1 have revolutionized cancer therapy, their limitations drive the development of small-molecule inhibitors like PD-1/PD-L1-IN-36:

  • Pharmacokinetic Limitations: Antibodies exhibit poor tumor penetration, limited blood-brain barrier crossing, and prolonged half-lives increasing immune-related adverse event risks [3] [6].
  • Administration Challenges: Require intravenous infusion, complicating long-term outpatient therapy [6].
  • Cost and Manufacturing: Complex production processes increase costs [6].
  • Targeting Intracellular Interactions: Small molecules inhibit PD-1/PD-L1 interaction at the intracellular level, potentially overcoming resistance mechanisms affecting membrane-bound targets [3] [6] [8].
  • Oral Bioavailability: Enable flexible dosing regimens and improved patient compliance [3] [6].

Table 2: Comparison of PD-1/PD-L1 Targeting Modalities

PropertyMonoclonal AntibodiesSmall-Molecule Inhibitors
Molecular Weight~150 kDa<1 kDa
Administration RouteIntravenousOral
Tumor PenetrationLimitedHigh
Blood-Brain Barrier CrossingPoorModerate to High
Half-LifeDays to weeksHours
Manufacturing ComplexityHighModerate

Properties

Product Name

PD-1/PD-L1-IN-36

IUPAC Name

(2S)-1-[[3-bromo-4-[(2-bromo-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C26H25Br2NO3

Molecular Weight

559.3 g/mol

InChI

InChI=1S/C26H25Br2NO3/c27-22-15-18(16-29-14-5-4-11-23(29)26(30)31)12-13-24(22)32-17-20-9-6-10-21(25(20)28)19-7-2-1-3-8-19/h1-3,6-10,12-13,15,23H,4-5,11,14,16-17H2,(H,30,31)/t23-/m0/s1

InChI Key

AHFXYBDSOWECNI-QHCPKHFHSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.